molecular formula C12H11NO3 B1196859 N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide CAS No. 423735-72-2

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide

Cat. No.: B1196859
CAS No.: 423735-72-2
M. Wt: 217.22 g/mol
InChI Key: KOHYRMHFQJXHDI-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is an organic compound characterized by the presence of a hydroxyphenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide typically involves the reaction of 3-hydroxyaniline with 5-methylfuran-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as oxidation, reduction, and electrophilic aromatic substitution.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.

Biology

  • Enzyme Inhibition : N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide has been investigated for its potential as an inhibitor of aldo-keto reductases (AKR1C1 and AKR1C3). These enzymes are involved in steroid metabolism and are implicated in various diseases, including cancer. Studies indicate that derivatives of this compound exhibit significant inhibitory activity against these enzymes, with Ki values indicating potent inhibition .
CompoundKi Value (μM)Selectivity
This compound0.1 - 2.7Selective for AKR1C3
5-(2-fluorobenzamido)salicylic acid4.1Highly selective for AKR1C1
  • Potential Therapeutic Applications : The compound is being explored for its therapeutic potential against neurodegenerative disorders and various cancers due to its ability to modulate biochemical pathways through enzyme inhibition .

Medicine

  • Cancer Research : Its role as an enzyme inhibitor positions it as a candidate for developing anti-cancer drugs. The compound's ability to interfere with metabolic pathways relevant to tumor growth makes it a subject of ongoing research .
  • Anti-protozoal Activity : Research has also indicated that related compounds may possess anti-protozoal properties, targeting parasites such as Plasmodium falciparum, the causative agent of malaria. These findings highlight the potential of this compound derivatives in treating infectious diseases .

Case Study 1: Inhibition of Aldo-Keto Reductases

A study published in 2012 examined various compounds for their inhibitory effects on AKR1C enzymes. Among them, derivatives similar to this compound showed promising results, indicating their potential as selective inhibitors with low toxicity profiles .

Case Study 2: Anti-protozoal Activity

In another investigation focused on anti-protozoal agents, compounds derived from salicylimides demonstrated activity against P. falciparum. The study suggested that modifications to the furan ring could enhance efficacy against this malaria-causing parasite .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a furan ring substituted at the 5-position, alongside a hydroxyl group on the phenyl ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Chemical Formula and Characteristics

PropertyValue
Chemical FormulaC12_{12}H13_{13}N1_{1}O3_{3}
Molecular Weight219.24 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Activity

The presence of the hydroxyl group on the phenyl ring suggests that this compound may exhibit antioxidant properties . Preliminary studies indicate that compounds with similar structures can scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties . Compounds with analogous structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar furan derivatives can inhibit cell proliferation in cancer models . Further investigation is warranted to elucidate the specific mechanisms by which this compound may exert its effects on cancer cells.

Anti-inflammatory Effects

The compound's ability to interact with biological targets related to inflammation has been noted. It may influence pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Interaction with Biological Targets

This compound likely interacts with various enzymes and receptors involved in critical biological pathways. The precise mechanism remains to be fully characterized; however, it is hypothesized that the compound may bind to specific targets, leading to alterations in cellular processes such as apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that structural variations among related compounds can significantly impact their biological activities:

Compound NameAnticancer ActivityAntioxidant ActivityNotes
N-(4-hydroxyphenyl)-2-methylfuran-3-carboxamideModerateHighHydroxyl group at position 4 enhances reactivity
N-(2-hydroxyphenyl)-2-methylfuran-3-carboxamideLowModerateDifferent positioning affects efficacy
This compoundHighHighUnique structure may enhance both activities

Study 1: Anticancer Activity Assessment

A recent study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50_{50} values indicating effective dose-response relationships. The compound demonstrated higher efficacy compared to standard chemotherapeutics at certain concentrations .

Study 2: Antioxidant Efficacy Comparison

In a comparative study assessing antioxidant capacities using DPPH and FRAP assays, this compound exhibited potent scavenging activity comparable to established antioxidants like vitamin C. This suggests its potential utility in formulations aimed at combating oxidative stress-related diseases .

Properties

IUPAC Name

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-5-9(7-16-8)12(15)13-10-3-2-4-11(14)6-10/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHYRMHFQJXHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358107
Record name N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423735-72-2
Record name N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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